2-Bromo-1-cyclopropyl-1H-imidazole
Description
2-Bromo-1-cyclopropyl-1H-imidazole is a brominated imidazole derivative characterized by a cyclopropyl substituent at the 1-position and a bromine atom at the 2-position of the imidazole ring. Safety protocols emphasize avoiding heat and ignition sources (P210) and ensuring proper handling to prevent exposure .
Properties
IUPAC Name |
2-bromo-1-cyclopropylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOKFMUUKWPBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-bromo-1-cyclopropyl-1H-imidazole can be contrasted with related bromo-imidazole derivatives. Key differences arise from substituent groups, bromine positioning, and physicochemical properties.
Structural and Substituent Analysis
- Cyclopropyl vs. Alkyl/Aryl Groups : The cyclopropyl group in the target compound introduces steric hindrance and ring strain, which may increase reactivity compared to bulkier substituents like isopropyl (in 2-bromo-1-isopropyl-4-nitro-1H-imidazole) or phenethyl (in compounds 34–36 from ) .
- Bromine Position : Bromine at the 2-position (adjacent to the nitrogen) may influence electronic effects differently than bromine at the 4- or 5-positions (e.g., in 4-bromo-1-methyl-1H-imidazole or benzoimidazole derivatives) .
Physicochemical Properties
Melting points and stability vary significantly with substituents:
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